molecular formula C10H14N2O B11735094 2-(aminomethyl)-N,N-dimethylbenzamide

2-(aminomethyl)-N,N-dimethylbenzamide

Cat. No.: B11735094
M. Wt: 178.23 g/mol
InChI Key: SZWAJLYWVRXEMN-UHFFFAOYSA-N
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Description

2-(aminomethyl)-N,N-dimethylbenzamide is an organic compound with a benzamide structure, where the benzene ring is substituted with an aminomethyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N,N-dimethylbenzamide typically involves the reaction of benzoyl chloride with N,N-dimethylamine in the presence of a base, followed by the introduction of an aminomethyl group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(aminomethyl)-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)benzamide
  • N,N-dimethylbenzamide
  • 2-(aminomethyl)-N-methylbenzamide

Uniqueness

2-(aminomethyl)-N,N-dimethylbenzamide is unique due to the presence of both an aminomethyl group and a dimethylamino group on the benzamide structure. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(aminomethyl)-N,N-dimethylbenzamide

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)9-6-4-3-5-8(9)7-11/h3-6H,7,11H2,1-2H3

InChI Key

SZWAJLYWVRXEMN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1CN

Origin of Product

United States

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